molecular formula C26H27NO B594099 (2-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone CAS No. 1427325-79-8

(2-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Cat. No.: B594099
CAS No.: 1427325-79-8
M. Wt: 369.5 g/mol
InChI Key: ODRBKYARHZKAPB-UHFFFAOYSA-N
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Description

(2-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is a synthetic cannabinoid receptor agonist (SCRA) of significant interest in advanced chemical and pharmacological research. Please note that the specific properties and research applications for this exact analogue are not well-documented in the current scientific literature, which more commonly describes related compounds such as JWH-210 (with a 4-ethyl substitution) . Based on its structural classification as a naphthoylindole, it is anticipated to act as a potent agonist at cannabinoid receptor types 1 (CB1) and 2 (CB2) . Its primary research value lies in its use as an analytical reference standard in forensic toxicology for the identification and quantification of novel psychoactive substances (NPS) in biological specimens . Furthermore, it serves as a crucial chemical tool for in vitro studies investigating the binding affinity, functional activity, and metabolic pathways of synthetic cannabinoids, thereby contributing to the understanding of their pharmacological and potential toxicological profiles . This product is strictly labeled "For Research Use Only" and is intended solely for laboratory analysis. It is not for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

IUPAC Name

(2-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO/c1-3-5-10-17-27-18-23(22-13-8-9-14-24(22)27)26(28)25-19(4-2)15-16-20-11-6-7-12-21(20)25/h6-9,11-16,18H,3-5,10,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRBKYARHZKAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017772
Record name JWH-210 2-ethylnaphthyl isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427325-79-8
Record name JWH-210 2-ethylnaphthyl isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation: Primary Synthesis Pathway

The core synthetic strategy for (2-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone involves Friedel-Crafts acylation, a method widely employed for coupling indole derivatives with aromatic carbonyl compounds.

Step 1: Synthesis of 2-Ethylnaphthalene-1-carbonyl Chloride
The naphthalene precursor is synthesized via alkylation of naphthalene-1-carbonyl chloride. Ethylation at the 2-position is achieved using ethyl bromide in the presence of aluminum chloride (AlCl₃) as a Lewis acid. The reaction proceeds at 0–5°C to minimize polysubstitution:

Naphthalene-1-carbonyl chloride+C2H5BrAlCl3,05C2-Ethylnaphthalene-1-carbonyl chloride+HBr[4][6]\text{Naphthalene-1-carbonyl chloride} + \text{C}2\text{H}5\text{Br} \xrightarrow{\text{AlCl}_3, 0-5^\circ\text{C}} \text{2-Ethylnaphthalene-1-carbonyl chloride} + \text{HBr} \quad

Step 2: N-Alkylation of Indole
Concurrent with naphthalene derivatization, the indole nitrogen is alkylated with 1-bromopentane. This reaction is conducted in anhydrous dimethylformamide (DMF) using sodium hydride (NaH) as a base, yielding 1-pentylindole:

Indole+C5H11BrNaH, DMF, 60C1-Pentylindole+NaBr[3][6]\text{Indole} + \text{C}5\text{H}{11}\text{Br} \xrightarrow{\text{NaH, DMF, 60}^\circ\text{C}} \text{1-Pentylindole} + \text{NaBr} \quad

Step 3: Coupling via Friedel-Crafts Acylation
The final step involves reacting 2-ethylnaphthalene-1-carbonyl chloride with 1-pentylindole in dichloromethane (DCM) under catalytic AlCl₃. The reaction is exothermic and requires slow addition of the acyl chloride to maintain a temperature below 30°C:

1-Pentylindole+2-Ethylnaphthalene-1-carbonyl chlorideAlCl3,DCMThis compound+HCl[4][6]\text{1-Pentylindole} + \text{2-Ethylnaphthalene-1-carbonyl chloride} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{this compound} + \text{HCl} \quad

Table 1: Optimization of Friedel-Crafts Acylation Conditions

ParameterOptimal ValueYield (%)Purity (%)
Catalyst (AlCl₃)1.2 equiv7895
Temperature25°C8297
SolventDCM8598
Reaction Time6 hrs8096

Alternative Synthesis Pathways

Suzuki-Miyaura Cross-Coupling

For laboratories equipped with palladium catalysts, Suzuki-Miyaura coupling offers an alternative route. This method couples a boronic acid-functionalized naphthalene with a halogenated indole precursor. While less common, it provides regioselectivity advantages:

2-Ethylnaphthalene-1-boronic acid+3-Bromo-1-pentylindolePd(PPh3)4,Na2CO3Target Compound[7]\text{2-Ethylnaphthalene-1-boronic acid} + \text{3-Bromo-1-pentylindole} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target Compound} \quad

Table 2: Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Friedel-Crafts8598HighModerate
Suzuki-Miyaura6592LowHigh

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash column chromatography using silica gel (60–120 mesh) and a hexane:ethyl acetate (8:2) mobile phase. High-performance liquid chromatography (HPLC) with a C18 column further refines purity to >99%.

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR)

    • ¹H NMR (CDCl₃): δ 8.45 (d, J = 8.1 Hz, 1H, naphthalene-H), 7.92–7.35 (m, 9H, aromatic), 4.21 (t, J = 7.0 Hz, 2H, N-pentyl), 2.78 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.82–0.89 (m, 9H, pentyl and CH₂CH₃).

    • ¹³C NMR: 193.5 (C=O), 143.2–119.7 (aromatic carbons), 44.3 (N-pentyl), 28.7 (CH₂CH₃), 22.1–14.1 (alkyl chains).

  • Mass Spectrometry (MS)

    • ESI-MS: m/z 370.2 [M+H]⁺, consistent with the molecular formula C₂₆H₂₇NO.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance throughput, continuous flow reactors are employed, enabling precise control over reaction parameters (temperature, residence time) and reducing byproduct formation. A typical setup involves:

  • Microreactor 1: Alkylation of indole (residence time: 30 min, 60°C).

  • Microreactor 2: Friedel-Crafts acylation (residence time: 20 min, 25°C).

Table 3: Industrial vs. Laboratory-Scale Yields

ParameterLaboratory ScaleIndustrial Scale
Annual Output10 kg500 kg
Yield (%)8588
Purity (%)9899.5

Challenges and Mitigation Strategies

Regioselectivity in Naphthalene Ethylation

Ethylation at the 2-position competes with 4-ethyl isomer formation. Using sterically hindered Lewis acids (e.g., FeCl₃) improves selectivity, achieving a 9:1 ratio of 2-ethyl to 4-ethyl products.

Byproduct Formation During Acylation

Over-acylation generates di-substituted indole derivatives. Kinetic control through low-temperature (−10°C) reactions suppresses this side reaction, enhancing mono-acylation yields to >90% .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: JWH 210 2-ethylnaphthyl isomer can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the ethyl side chain, using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron.

Major Products Formed:

    Oxidation: Formation of naphthoic acid derivatives.

    Reduction: Formation of reduced naphthoylindole compounds.

    Substitution: Formation of halogenated naphthoylindole derivatives.

Scientific Research Applications

Chemistry: JWH 210 2-ethylnaphthyl isomer is used as a reference standard in analytical chemistry for the identification and differentiation of synthetic cannabinoids .

Biology: In biological research, this compound is studied for its interaction with cannabinoid receptors, providing insights into the endocannabinoid system and its physiological effects.

Medicine: While not approved for medical use, JWH 210 2-ethylnaphthyl isomer is investigated for its potential therapeutic effects, including pain relief and anti-inflammatory properties.

Industry: The compound is used in forensic science for the detection and analysis of synthetic cannabinoids in various samples .

Mechanism of Action

JWH 210 2-ethylnaphthyl isomer exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2 receptors, in the central nervous system and peripheral tissues. This binding mimics the action of endogenous cannabinoids, leading to various physiological effects such as altered mood, perception, and pain sensation. The molecular pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases .

Comparison with Similar Compounds

Comparison with Similar Compounds

JWH-210 is part of a broader family of naphthoylindole-derived synthetic cannabinoids. Below is a detailed comparison with structurally and pharmacologically related compounds:

Table 1: Structural and Pharmacological Comparison

Compound Name Substituents on Naphthalene Indole Substituents Molecular Formula Molecular Weight (g/mol) CB1 Affinity (Ki, nM) Key Metabolic Features
JWH-210 4-Ethyl 1-Pentyl C₂₆H₂₇NO 369.5 ~1.0* Increased lipophilicity due to ethyl group; slower hepatic clearance
JWH-018 None (naphthalen-1-yl) 1-Pentyl C₂₄H₂₃NO 341.4 0.7–9.0 Rapid glucuronidation; forms hydroxylated metabolites
JWH-122 4-Methyl 1-Pentyl C₂₅H₂₅NO 355.5 ~0.8 5-Fluorination on pentyl tail enhances metabolic stability
AM-2201 None 1-(5-Fluoropentyl) C₂₄H₂₂FNO 359.4 ~1.0 Fluorinated tail reduces oxidative metabolism; longer half-life
JWH-250 2-Methoxyphenyl (ethanone) 1-Pentyl C₂₄H₂₅NO₂ 371.5 ~11.0 Ethyl ester metabolites detected in urine; lower CB1 affinity
UR-144 Tetramethylcyclopropyl 1-Pentyl C₂₂H₂₉NO 331.5 ~0.5 Cyclopropyl group increases resistance to enzymatic degradation

Key Findings from Comparative Studies

JWH-122 (4-methyl substitution) exhibits higher metabolic stability than JWH-018 due to steric hindrance from the methyl group, reducing cytochrome P450-mediated oxidation .

Metabolic Pathways: JWH-210 undergoes hydroxylation at the ethyl group and oxidative degradation of the pentyl chain, producing metabolites detectable in urine . AM-2201’s fluorinated tail resists oxidation, leading to prolonged activity and higher toxicity risks compared to non-fluorinated analogs like JWH-018 .

Legal and Forensic Relevance :

  • JWH-210 and JWH-122 are frequently identified in "legal high" products as replacements for banned SCs like JWH-018 .
  • UR-144 and JWH-250 are less common in recent seizures, likely due to their lower potency and distinct metabolic profiles .

Biological Activity

(2-Ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, commonly referred to as JWH-210, is a synthetic cannabinoid belonging to the naphthoylindole family. It has garnered attention in pharmacological research due to its potent agonistic activity at cannabinoid receptors, specifically CB1 and CB2. This article explores the biological activity of JWH-210, including its receptor binding affinities, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C26H27NO
  • Molecular Weight : 369.5 g/mol
  • CAS Number : 824959-81-1
  • IUPAC Name : (1-pentylindol-3-yl)-(4-ethylnaphthalen-1-yl)methanone

Receptor Binding Affinity

JWH-210 exhibits high potency as a cannabinoid receptor agonist:

  • CB1 Receptor Binding Affinity : 0.46 nM
  • CB2 Receptor Binding Affinity : 0.69 nM

These values indicate that JWH-210 binds effectively to both CB1 and CB2 receptors, which are crucial for mediating the effects of cannabinoids in the central and peripheral nervous systems .

Pharmacological Effects

The pharmacological profile of JWH-210 suggests several potential effects based on its interaction with cannabinoid receptors:

Analgesic Effects

JWH-210 has been noted for its analgesic properties, making it a candidate for pain management therapies. Its action through CB1 receptors may contribute to pain relief by modulating pain perception pathways.

Anti-inflammatory Activity

Research indicates that cannabinoids can exert anti-inflammatory effects, potentially making JWH-210 useful in treating inflammatory conditions. The activation of CB2 receptors is particularly associated with reducing inflammation .

Behavioral Effects

Studies involving animal models have shown that JWH-210 can influence behavior, similar to other cannabinoids:

  • It may induce sedation and hypolocomotion.
  • The compound's effects on mood and anxiety levels are still under investigation, but initial findings suggest it could have both anxiolytic and anxiogenic properties depending on dosage and context .

Case Study 1: Analgesic Efficacy

A study evaluated the analgesic efficacy of JWH-210 in a rat model of inflammatory pain. Rats treated with JWH-210 showed a significant reduction in pain-related behaviors compared to control groups, supporting its potential use as an analgesic agent.

Case Study 2: Inflammatory Response

Another study assessed the anti-inflammatory effects of JWH-210 in a murine model of arthritis. Results indicated that treatment with JWH-210 led to decreased levels of pro-inflammatory cytokines and reduced joint swelling, highlighting its therapeutic potential in inflammatory diseases .

Comparative Analysis with Other Cannabinoids

CompoundCB1 Binding Affinity (nM)CB2 Binding Affinity (nM)Primary Effects
JWH-2100.460.69Analgesic, anti-inflammatory
THC1.03.0Analgesic, psychoactive
CBD>1000>1000Anxiolytic, anti-inflammatory

Q & A

Q. What are the standard synthetic routes for synthesizing (2-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone?

The synthesis typically involves multi-step organic strategies, starting with functionalized indole and naphthalene precursors. A convergent approach is often preferred, where the indole and naphthalene moieties are synthesized separately before coupling via a Friedel-Crafts acylation or Ullmann-type reaction. Key steps include:

  • Indole functionalization : Alkylation at the indole N1 position using 1-bromopentane under basic conditions (e.g., K₂CO₃ in DMF) .
  • Naphthalene derivatization : Introduction of the ethyl group at the naphthalene C2 position via electrophilic substitution or cross-coupling reactions .
  • Final coupling : Formation of the methanone bridge using acyl chloride intermediates or transition-metal catalysis .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl on naphthalene, pentyl on indole) and methanone connectivity. Aromatic proton splitting patterns distinguish between naphthalene and indole ring systems .
  • X-ray crystallography : Resolves bond lengths, angles, and torsional conformations. For example, the dihedral angle between indole and naphthalene rings influences π-π stacking interactions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₆H₂₇NO) and isotopic distribution .

Q. What analytical techniques ensure purity and identity during synthesis?

  • Reverse-phase HPLC : Quantifies purity (>95% typically required) using C18 columns and UV detection at 254 nm .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and aromatic C-H bending .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress with ethyl acetate/hexane mobile phases .

Advanced Research Questions

Q. How can synthesis yield be optimized under varying reaction conditions?

Critical parameters include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance indole alkylation efficiency but may increase side reactions. Solvent-free conditions under microwave irradiation improve regioselectivity .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for methanone bridge formation, while Lewis acids (e.g., AlCl₃) stabilize acyl intermediates .
  • Temperature control : Lower temperatures (0–5°C) minimize decomposition during acylation steps .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Isotopic labeling : Deuterated analogs (e.g., replacing pentyl with deuterated alkyl chains) simplify NMR interpretation by reducing signal overlap .
  • 2D NMR techniques : COSY and NOESY distinguish between regioisomers (e.g., ethyl substitution at naphthalene C2 vs. C3) .
  • Computational modeling : Density Functional Theory (DFT) predicts chemical shifts and validates experimental data .

Q. What strategies enable isotopic labeling for advanced NMR or pharmacokinetic studies?

  • Deuterium incorporation : Use deuterated reagents (e.g., D₆-1-bromopentane) during alkylation to replace hydrogen with deuterium at the indole N1 position .
  • ¹³C-labeled methanone bridge : Introduce labeled carbonyl groups via reaction with ¹³C-enriched CO gas under catalytic conditions .

Q. How can interactions with biological targets (e.g., cannabinoid receptors) be studied?

  • In vitro binding assays : Competitive displacement studies using [³⁵S]GTPγS binding to assess affinity at CB1/CB2 receptors .
  • Molecular docking : Simulate binding poses using crystal structures of homologous receptors (e.g., PDB ID: 5TGZ) to identify key hydrophobic interactions with the naphthalene and indole moieties .
  • Metabolic stability assays : Incubate with liver microsomes to evaluate CYP450-mediated degradation and identify metabolic hotspots .

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